

# Quantifying Nanoparticle Uptake in Cells using Nanoparticle Tracking Analysis (NTA)

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## Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Nanoparticle Tracking Analysis (NTA) is a powerful technique for visualizing and analyzing nanoparticles in liquid suspension. By tracking the Brownian motion of individual particles, NTA provides high-resolution size distribution and concentration measurements. This makes it an invaluable tool for quantifying the uptake of nanoparticles into cells, a critical aspect in the fields of drug delivery, nanomedicine, and toxicology. Understanding the extent of nanoparticle internalization is essential for evaluating the efficacy and safety of nano-based therapeutics and for elucidating the fundamental interactions between nanoparticles and biological systems.

These application notes provide a detailed overview and experimental protocols for quantifying nanoparticle uptake in cells using NTA.

## Principle of Nanoparticle Tracking Analysis (NTA)

NTA utilizes a laser-based light scattering microscopy setup to visualize nanoparticles in a liquid sample. A camera captures the scattered light from the particles, and specialized software tracks the movement of each particle from frame to frame. The diffusion coefficient of each particle is determined from its random motion, and the hydrodynamic diameter is then calculated using the Stokes-Einstein equation. A key advantage of NTA is its ability to provide

particle-by-particle analysis, offering a number-based distribution of size and concentration.[1][2][3][4]

## Experimental Workflow for Quantifying Nanoparticle Uptake

The overall process of quantifying nanoparticle uptake in cells using NTA involves several key stages, from cell culture and nanoparticle incubation to sample preparation and NTA analysis.



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**Figure 1:** Experimental workflow for quantifying nanoparticle uptake in cells using NTA.

## Detailed Experimental Protocols

### Protocol 1: Cell Culture and Nanoparticle Incubation

- **Cell Seeding:** Seed the desired cell line (e.g., HeLa, A549, macrophages) in appropriate culture vessels (e.g., 6-well plates, 24-well plates) at a density that ensures they are in the exponential growth phase at the time of nanoparticle exposure. Allow the cells to adhere and grow overnight.
- **Nanoparticle Preparation:** Disperse the nanoparticles in complete cell culture medium to the desired final concentration. It is crucial to characterize the nanoparticle suspension by NTA prior to cell exposure to determine their size distribution and concentration in the culture medium.
- **Incubation:** Remove the culture medium from the cells and replace it with the nanoparticle-containing medium. Incubate the cells for a predetermined period (e.g., 2, 4, 8, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO<sub>2</sub>). Include a control group of cells incubated with nanoparticle-free medium.

## Protocol 2: Sample Preparation for NTA Analysis

- **Washing:** After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized. This step is critical to ensure that only intracellular nanoparticles are quantified.
- **Cell Harvesting:** Detach the cells from the culture vessel using an appropriate method, such as trypsinization. Resuspend the cells in a known volume of PBS or culture medium.
- **Cell Counting:** Determine the number of cells, for example, using a hemocytometer or an automated cell counter. This is essential for normalizing the nanoparticle count per cell.
- **Cell Lysis:** Lyse the cells to release the internalized nanoparticles. A common method is to use a lysis buffer (e.g., RIPA buffer) or through physical methods such as sonication or freeze-thaw cycles. The choice of lysis method should be optimized to ensure complete cell disruption without altering the nanoparticles.
- **Clarification of Lysate:** Centrifuge the cell lysate at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the larger cellular debris.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the released nanoparticles, for NTA analysis.

## Protocol 3: Nanoparticle Tracking Analysis (NTA)

- **Sample Dilution:** Dilute the collected supernatant in a suitable particle-free diluent (e.g., filtered PBS or deionized water) to achieve a particle concentration within the optimal range for the NTA instrument, typically between  $10^7$  and  $10^9$  particles/mL.<sup>[1][4]</sup> Serial dilutions may be necessary to find the optimal concentration.
- **Instrument Setup and Calibration:** Before running the samples, ensure the NTA instrument is properly calibrated using a standard of known size and concentration (e.g., polystyrene beads).
- **Data Acquisition:** Load the diluted sample into the sample chamber of the NTA instrument. Adjust the focus and camera settings to clearly visualize the nanoparticles. Record at least three videos of 60 seconds each for each sample to ensure statistical significance.

- **Data Analysis:** Use the NTA software to analyze the recorded videos. The software will track the Brownian motion of individual particles to determine their size and concentration. The concentration of nanoparticles in the original cell lysate can be calculated by multiplying the measured concentration by the dilution factor. The average number of nanoparticles per cell can then be determined by dividing the total number of nanoparticles in the lysate by the total number of cells lysed.

## Data Presentation

Quantitative data from nanoparticle uptake experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Gold Nanoparticle (AuNP) Uptake in Different Breast Cancer Cell Lines

Cell Line	Exposure Time (hours)	Mean Number of AuNPs per Cell
T47D	4	16
T47D	24	88
MDAMB231	4	32
MDAMB231	24	176

Data adapted from a study using 32 nm PEGylated gold nanoparticles.[\[5\]](#)[\[6\]](#)

Table 2: Uptake of Fluorescent Organosilica Nanoparticles by Macrophages

Nanoparticle Concentration (particles/mL)	Incubation Time (hours)	Internalized Nanoparticles (% of added amount)	Rate of Internalization (nanoparticles/hour /cell)
1 trillion	4	~13%	4.0 x 10 <sup>3</sup> to 3.7 x 10 <sup>4</sup>

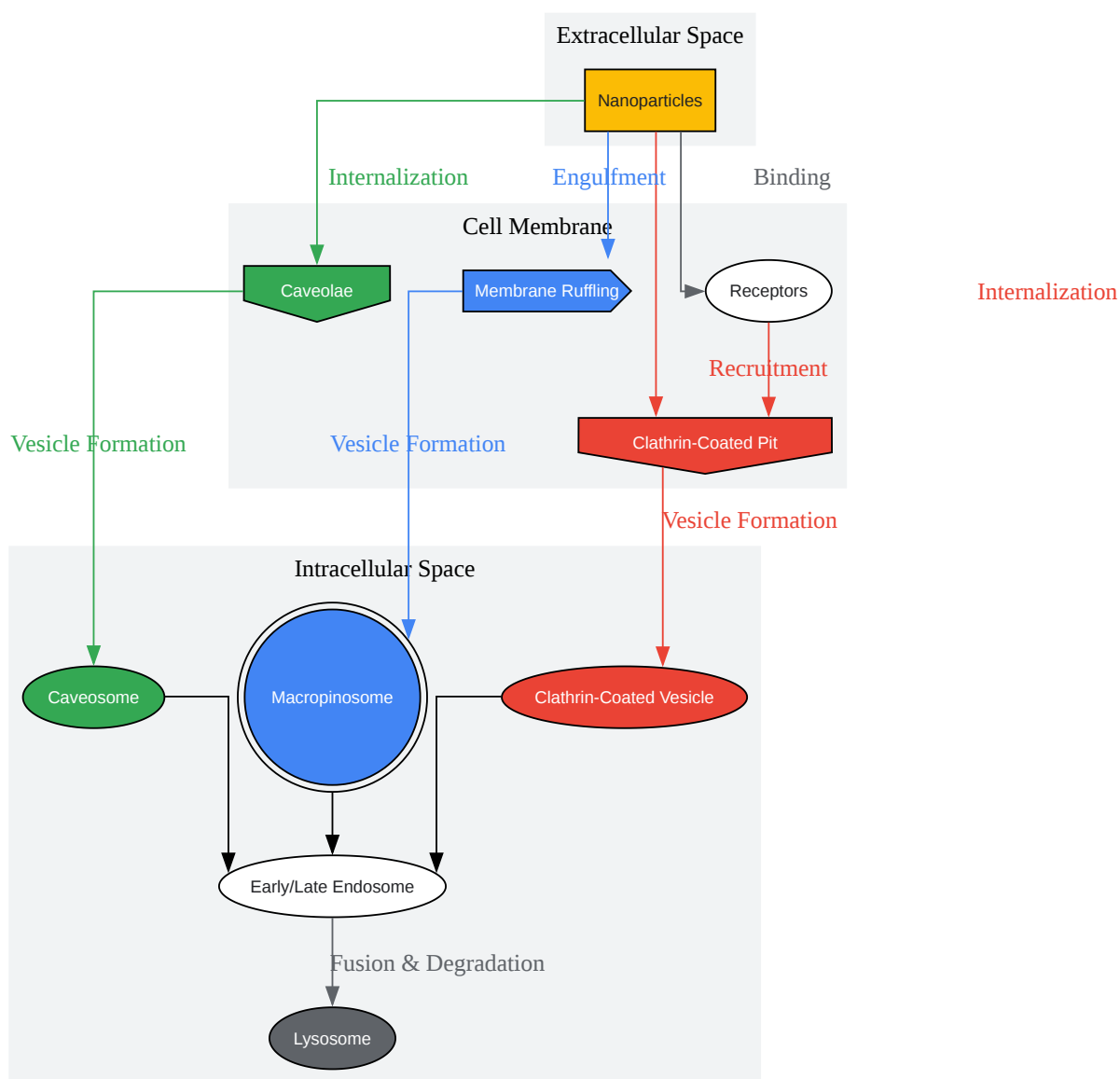
Data adapted from a study using rhodamine 6G-loaded fluorescent organosilica nanoparticles with an average diameter of 114 nm.[\[7\]](#)[\[8\]](#)

## Signaling Pathways in Nanoparticle Uptake

The cellular uptake of nanoparticles is an active process that often involves various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticles (e.g., size, shape, surface charge) and the cell type.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Major Endocytic Pathways

- **Clathrin-Mediated Endocytosis (CME):** This is a receptor-mediated process where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Caveolae-Mediated Endocytosis:** This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often implicated in the uptake of smaller nanoparticles and can be a pathway to bypass lysosomal degradation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Macropinocytosis:** This is a non-specific process where large protrusions of the cell membrane fold back and fuse with the membrane, engulfing large amounts of extracellular fluid and any nanoparticles present.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Phagocytosis:** This process is primarily carried out by specialized cells like macrophages and is involved in the uptake of larger particles ( $>0.5\ \mu\text{m}$ ).[\[21\]](#)[\[25\]](#)



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**Figure 2:** Major endocytic pathways for nanoparticle uptake.

## Limitations and Considerations

While NTA is a powerful tool, it is important to be aware of its limitations:

- **Detection Limits:** The lower size limit of detection depends on the refractive index of the nanoparticles, with highly scattering materials like gold being detectable down to ~10 nm. The upper size limit is around 1-2  $\mu\text{m}$ .
- **Sample Purity:** The presence of other particulate matter in the cell lysate, such as protein aggregates or cellular debris, can interfere with the measurement. Proper sample clarification is crucial.
- **Concentration Range:** NTA has an optimal concentration range. Samples that are too concentrated will lead to particle-on-particle overlap, while samples that are too dilute will result in poor statistics.
- **Fluorescent Labeling:** For more specific quantification, fluorescently labeled nanoparticles can be used in conjunction with a fluorescence-enabled NTA instrument. This allows for the specific tracking of labeled nanoparticles, reducing interference from other particulates.<sup>[1]</sup>

## Conclusion

NTA provides a robust and reliable method for quantifying the cellular uptake of nanoparticles. By following standardized protocols for cell culture, sample preparation, and NTA analysis, researchers can obtain accurate and reproducible data on the number of nanoparticles internalized by cells. This information is critical for advancing the development of safe and effective nanomedicines and for a deeper understanding of nano-bio interactions. Combining NTA with other techniques, such as fluorescence microscopy, can provide a more comprehensive picture of nanoparticle uptake and intracellular trafficking.

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